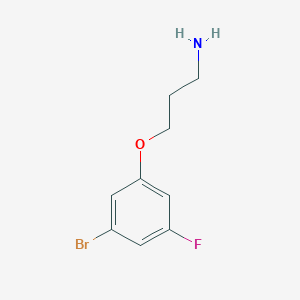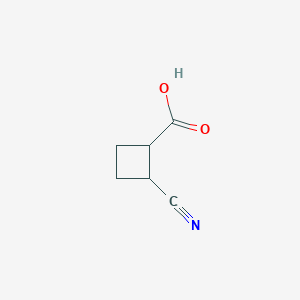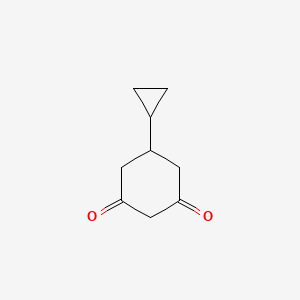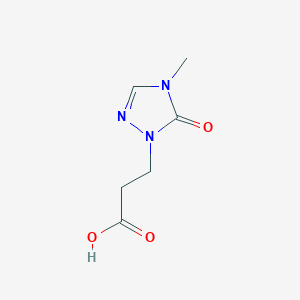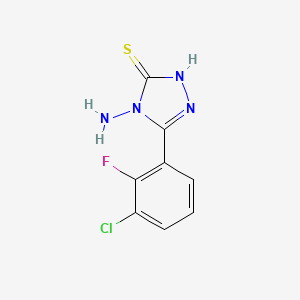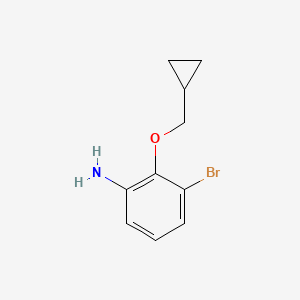![molecular formula C6H3BrClN3 B1380380 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1782238-57-6](/img/structure/B1380380.png)
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.46 g/mol . The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to be remarkably versatile in drug design due to its structural similarities with the purine ring .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final product in phosphorus oxychloride .Molecular Structure Analysis
The structure of 1,2,4-triazolo[1,5-a]pyrimidines, which includes this compound, consists of an electron-rich five-membered ring fused to an electron-deficient six-membered ring . This makes these compounds isoelectronic with purines .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.46 g/mol and a complexity of 157. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. The topological polar surface area is 30.2 Ų .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Triazolopyridines, including derivatives such as 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine, are synthesized for their pharmaceutical applications due to their biological activity. An efficient synthesis method using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions has been developed, facilitating the production of these compounds. These synthesis processes are characterized by various spectroscopic methods and X-ray diffraction, indicating their potential in further pharmaceutical research and development (El-Kurdi et al., 2021).
Potential in Herbicidal Applications
Compounds like substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests that derivatives of this compound could be explored for their use in agricultural practices to control unwanted vegetation, with an emphasis on developing environmentally friendly herbicides (Moran, 2003).
Antimicrobial Activity
Several studies have synthesized triazolopyridines and their analogues, exploring their potential in antimicrobial activity. For example, novel fused nitrogen heterocyclic systems linked with a chromone moiety have been developed, showing significant antimicrobial activity against a range of pathogens. This highlights the potential for this compound derivatives to serve as scaffolds for developing new antimicrobial agents (Ali & Ibrahim, 2010).
Antioxidant Properties and Preclinical Study
The antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been investigated, with a focus on understanding their potential toxicity through preclinical diagnostic methods. This research provides a foundation for further exploration of these compounds as potential antioxidants, emphasizing the importance of the triazolopyridine scaffold in creating agents that could mitigate oxidative stress in biological systems (Smolsky et al., 2022).
Antibacterial Activity Evaluation
The synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and their evaluation for antibacterial activity have shown promising results against Escherichia coli and Pseudomonas aeruginosa. This indicates the potential application of this compound derivatives in developing new antibacterial agents (Xiao et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is not mentioned in the retrieved sources, compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have been found to have various applications in medicinal chemistry, including as potential treatments for cancer and parasitic diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHJKIORPIVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



